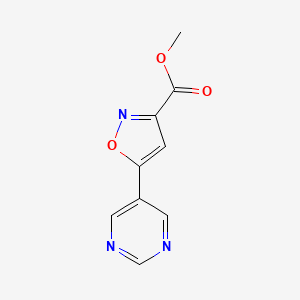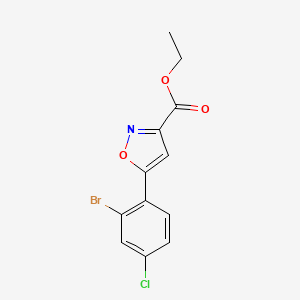
Ethyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction, where an alkyne reacts with a nitrile oxide to form the isoxazole ring. This reaction often employs catalysts such as copper(I) or ruthenium(II) to facilitate the process . The reaction conditions usually involve moderate temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar cycloaddition techniques. The use of continuous flow reactors can enhance efficiency and scalability. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
化学反应分析
Types of Reactions: Ethyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide or potassium carbonate.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers .
科学研究应用
Ethyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
作用机制
The mechanism of action of Ethyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, and immune responses .
相似化合物的比较
- Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate
- Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate
- Methyl 5-phenylisoxazole-3-carboxylate
Comparison: Ethyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate is unique due to the presence of both bromo and chloro substituents on the phenyl ring. This dual substitution can enhance its reactivity and potential biological activity compared to similar compounds with only one halogen substituent .
属性
分子式 |
C12H9BrClNO3 |
|---|---|
分子量 |
330.56 g/mol |
IUPAC 名称 |
ethyl 5-(2-bromo-4-chlorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9BrClNO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(14)5-9(8)13/h3-6H,2H2,1H3 |
InChI 键 |
WMBCOMDMBZYREZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


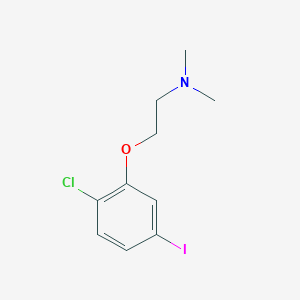
![N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide](/img/structure/B13713056.png)


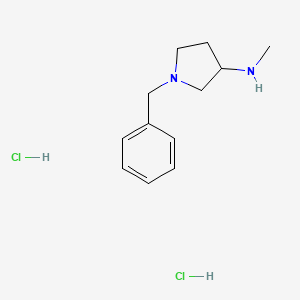

![diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol](/img/structure/B13713088.png)
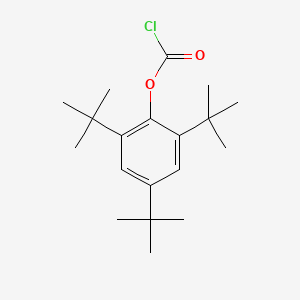
![2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13713098.png)
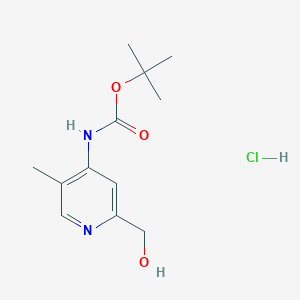

![1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea](/img/structure/B13713111.png)

